Dasatinib (CAS 302962-49-8) is a highly potent, small-molecule, dual BCR-ABL and SRC family tyrosine kinase inhibitor utilized extensively in oncology research, biochemical screening, and assay development. Unlike first-generation inhibitors, it exhibits sub-nanomolar affinity for its primary targets and possesses a rigid structural requirement for organic solvent solubilization, achieving up to 200 mg/mL in DMSO while remaining practically insoluble in aqueous media [REFS-1, REFS-2]. For procurement and material selection, its core value lies in its multi-kinase targeting profile, its ability to overcome specific structural resistance mechanisms, and its utility as a high-affinity benchmark in advanced assay development.
Generic substitution of Dasatinib with first-generation BCR-ABL inhibitors like Imatinib, or other second-generation agents like Nilotinib, fails in advanced assay environments due to fundamental differences in binding mechanics and target profiles. Imatinib and Nilotinib exclusively lock the ABL kinase domain into an inactive, DFG-out conformation, rendering them ineffective against mutations that destabilize this state[REFS-1, REFS-2]. Furthermore, these alternatives lack meaningful activity against SRC family kinases, making them completely unsuitable for modeling SRC-mediated pathways, studying cell migration, or overcoming SRC-driven resistance in cellular assays [1].
In comparative cellular proliferation assays using Ba/F3 cells expressing wild-type BCR-ABL, Dasatinib demonstrates profound potency advantages over the first-generation benchmark. Dasatinib inhibits BCR-ABL with an IC50 of approximately 0.6 to 1.0 nM, whereas Imatinib requires concentrations in the 200 to 500 nM range to achieve the same effect . This ~325-fold increase in potency allows researchers to utilize sub-nanomolar dosing, drastically reducing the risk of off-target toxicity and solvent-induced artifacts in sensitive cell cultures.
| Evidence Dimension | BCR-ABL IC50 (Cellular Assay) |
| Target Compound Data | Dasatinib: ~0.6 - 1.0 nM |
| Comparator Or Baseline | Imatinib: ~200 - 500 nM |
| Quantified Difference | ~325-fold increased potency for Dasatinib |
| Conditions | Ba/F3 cells expressing wild-type BCR-ABL or isolated kinase assays |
Enables highly specific, sub-nanomolar dosing in cellular assays, minimizing off-target effects compared to the micromolar requirements of Imatinib.
A critical differentiator for Dasatinib is its dual-targeting capability. In isolated kinase assays and intracellular contexts, Dasatinib inhibits SRC family kinases (such as LYN and SRC) with an IC50 of 0.55 to 0.8 nM. In stark contrast, Imatinib exhibits no meaningful SRC inhibition, with IC50 values exceeding 10 µM [1]. This massive differential makes Dasatinib the mandatory choice for assays requiring simultaneous suppression of BCR-ABL and SRC-mediated signaling pathways.
| Evidence Dimension | SRC Kinase IC50 |
| Target Compound Data | Dasatinib: 0.55 - 0.8 nM |
| Comparator Or Baseline | Imatinib: > 10 µM |
| Quantified Difference | >10,000-fold greater SRC inhibition by Dasatinib |
| Conditions | Isolated SRC kinase assays and intracellular flow cytometry |
Essential for procurement in research targeting SRC-mediated signaling, migration, or invasion pathways where Imatinib is completely ineffective.
Structural biology studies utilizing solution NMR residual dipolar couplings confirm that Dasatinib binds to the active (open) conformation of the ABL kinase domain. Conversely, comparators like Imatinib and Nilotinib bind exclusively to the inactive, DFG-out conformation [1]. This distinct binding mode allows Dasatinib to maintain efficacy against a broad spectrum of kinase domain mutations that confer resistance by destabilizing the inactive conformation required by other inhibitors.
| Evidence Dimension | Kinase Domain Binding Conformation |
| Target Compound Data | Dasatinib: Binds active (open) conformation |
| Comparator Or Baseline | Imatinib / Nilotinib: Bind inactive (DFG-out) conformation |
| Quantified Difference | Distinct structural binding mechanism |
| Conditions | Solution NMR and X-ray crystallography of ABL kinase complexes |
Critical for selecting the correct inhibitor when modeling imatinib-resistant kinase mutants that alter conformational dynamics.
From a processability standpoint, Dasatinib presents specific handling requirements. It is highly soluble in DMSO (up to 200 mg/mL) and DMF (25 mg/mL), but practically insoluble in water (maximum solubility < 10 µM) . Aqueous dilutions must be prepared immediately prior to use, as the compound rapidly precipitates in aqueous buffers if stored for more than one day . This necessitates strict adherence to organic solvent-based stock preparation workflows.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | Dasatinib in DMSO: 50 - 200 mg/mL |
| Comparator Or Baseline | Dasatinib in Water: < 10 µM (~0.005 mg/mL) |
| Quantified Difference | >10,000-fold difference in solubility |
| Conditions | Stock solution preparation at 25°C |
Dictates laboratory workflows; buyers must procure appropriate organic solvents and avoid long-term storage of aqueous dilutions to prevent assay failure.
Due to its sub-nanomolar potency against both BCR-ABL and SRC family kinases, Dasatinib is the optimal positive control for screening novel dual-action inhibitors, where Imatinib would fail to provide a baseline for SRC inhibition [1].
Dasatinib is the required reagent for cell-based assays featuring BCR-ABL mutations (excluding T315I) that destabilize the inactive kinase conformation, as its active-conformation binding mode bypasses this resistance mechanism[2].
In research focusing on melanoma, prostate, or colon cancer metastasis, Dasatinib is selected over ABL-specific inhibitors to effectively block SRC and FAK-mediated migration and invasion pathways[1].
Because of its extreme disparity between DMSO and aqueous solubility, Dasatinib serves as an excellent model compound for evaluating novel drug delivery systems, such as lipid nanoparticles or polymeric micelles, designed to rescue poorly water-soluble APIs .
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